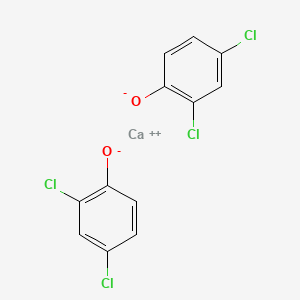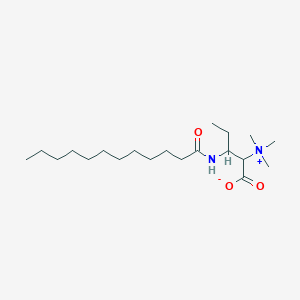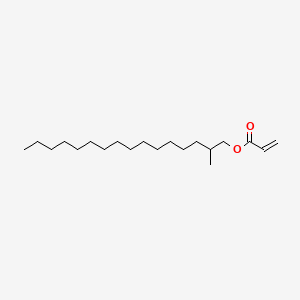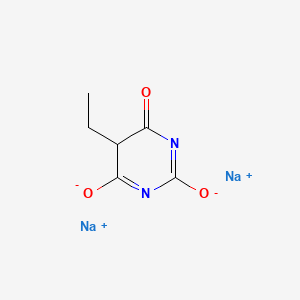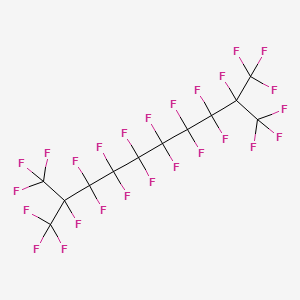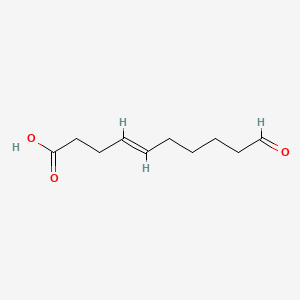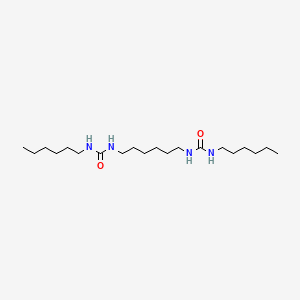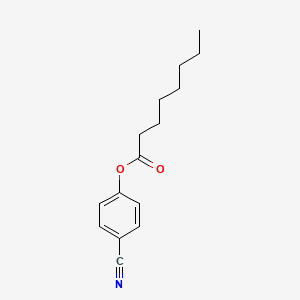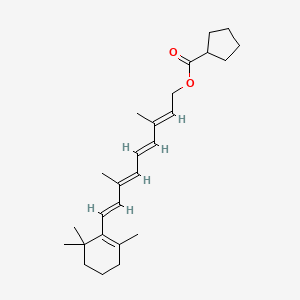
Dibutyltin hydrogen borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltin hydrogen borate is a chemical compound with the molecular formula C8H20BO2Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin hydrogen borate typically involves the reaction of dibutyltin oxide with boric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnO+H3BO3→(C4H9)2SnBO2H+H2O
This reaction is usually conducted in an organic solvent, such as toluene, at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dibutyltin hydrogen borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and boric acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The hydrogen borate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dibutyltin oxide and boric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Scientific Research Applications
Dibutyltin hydrogen borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of dibutyltin hydrogen borate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s borate group can form complexes with biomolecules, affecting their function and stability. In industrial applications, its catalytic properties are attributed to the tin center, which can facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin chloride
- Dioctyltin oxide
- Dioctyltin chloride
Uniqueness
Dibutyltin hydrogen borate is unique due to its borate group, which imparts distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where borate functionality is desired .
Properties
CAS No. |
75113-37-0 |
|---|---|
Molecular Formula |
C8H19BO3Sn |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
dibutyltin(2+);hydrogen borate |
InChI |
InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2 |
InChI Key |
WGSHSRLSNBIFSC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)([O-])[O-].CCCC[Sn+2]CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


